molecular formula C13H12BrN3O3 B2512186 (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034246-65-4

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2512186
CAS RN: 2034246-65-4
M. Wt: 338.161
InChI Key: BUZKOPQPXUFLJP-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrrolidine-based molecule that has a furan and pyrimidine ring attached to it. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Synthesis and Catalytic Applications

The pyranopyrimidine core, closely related to the chemical structure of interest, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Among its isomers, the 5H-pyrano[2,3-d]pyrimidine scaffolds are particularly notable for their wide range of applicability, having been intensively investigated in recent years. The synthesis of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions) is a significant area of research. These methods offer insights into the mechanisms and recyclability of catalysts, highlighting the importance of hybrid catalysts in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Drug Discovery and Biological Activity

The pyrrolidine scaffold, part of the compound’s structure, is widely utilized in medicinal chemistry for the development of treatments for human diseases. The interest in this saturated scaffold stems from its efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review on bioactive molecules with pyrrolidine rings and their derivatives underscores their significance in drug design, highlighting the versatility of such structures in creating compounds with diverse biological profiles (Li Petri et al., 2021).

Pharmacophore Design for Kinase Inhibitors

The structure shares features with synthetic compounds that act as selective inhibitors of the p38 mitogen-activated protein kinase, which is crucial for the release of proinflammatory cytokines. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, are thoroughly reviewed. These selective inhibitors demonstrate the potential for the development of compounds with high binding selectivity and potency, offering a pathway for creating novel kinase inhibitors (Scior et al., 2011).

Multi-Component Synthesis of Fused Heterocycles

The construction of fused heterocyclic compounds, such as those derived from pyrimidine, is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) provide an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles. This review focuses on the synthesis of various fused heterocycles, demonstrating the versatility and creativity in using MCRs for the development of atom economical and eco-friendly approaches in synthetic chemistry (Dhanalakshmi et al., 2021).

properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKOPQPXUFLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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